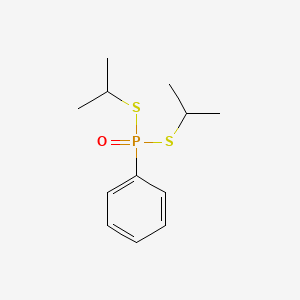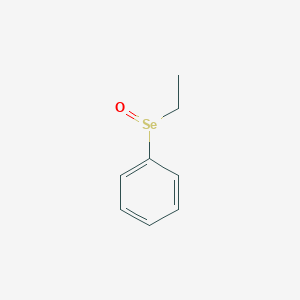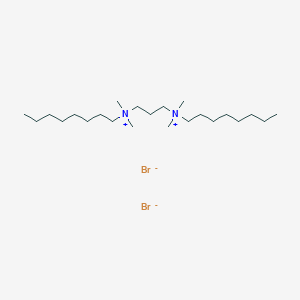
N~1~,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-dioctylpropane-1,3-bis(aminium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-dioctylpropane-1,3-bis(aminium) dibromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s structure includes two octyl chains and two quaternary ammonium groups, making it highly effective in reducing surface tension and acting as an antimicrobial agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-dioctylpropane-1,3-bis(aminium) dibromide typically involves the quaternization of N,N,N’,N’-tetramethyl-1,3-propanediamine with octyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process. The final product is often obtained in high purity through multiple purification steps, including distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-dioctylpropane-1,3-bis(aminium) dibromide primarily undergoes substitution reactions due to the presence of quaternary ammonium groups. It can also participate in ion-exchange reactions and complexation with various anions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Ion-Exchange Reactions: These reactions involve the exchange of bromide ions with other anions like chloride, sulfate, or nitrate. The conditions usually involve aqueous solutions and mild temperatures.
Major Products
The major products of these reactions include substituted quaternary ammonium compounds and various ionic complexes. These products are often used in applications such as water treatment, antimicrobial formulations, and as phase transfer catalysts.
Applications De Recherche Scientifique
N~1~,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-dioctylpropane-1,3-bis(aminium) dibromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Acts as an antimicrobial agent, disrupting microbial cell membranes and inhibiting growth.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Employed in water treatment processes to remove contaminants and as a surfactant in various formulations.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. The quaternary ammonium groups interact with microbial cell membranes, leading to disruption and cell lysis. In phase transfer catalysis, the compound facilitates the transfer of ionic reactants between aqueous and organic phases, enhancing reaction rates and yields.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: A precursor in the synthesis of N1,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-dioctylpropane-1,3-bis(aminium) dibromide.
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties but different alkyl chain length.
Benzalkonium Chloride: A widely used antimicrobial agent with a similar mechanism of action but different chemical structure.
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-dioctylpropane-1,3-bis(aminium) dibromide is unique due to its specific combination of octyl chains and quaternary ammonium groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant and antimicrobial activities.
Propriétés
Numéro CAS |
71753-43-0 |
|---|---|
Formule moléculaire |
C23H52Br2N2 |
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
3-[dimethyl(octyl)azaniumyl]propyl-dimethyl-octylazanium;dibromide |
InChI |
InChI=1S/C23H52N2.2BrH/c1-7-9-11-13-15-17-20-24(3,4)22-19-23-25(5,6)21-18-16-14-12-10-8-2;;/h7-23H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
NLIITPNWOLYYBE-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCC[N+](C)(C)CCC[N+](C)(C)CCCCCCCC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
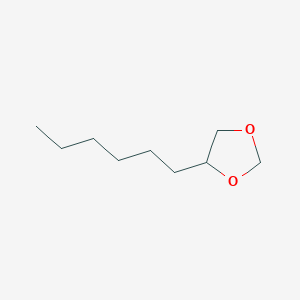
![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)


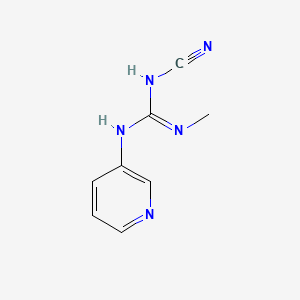
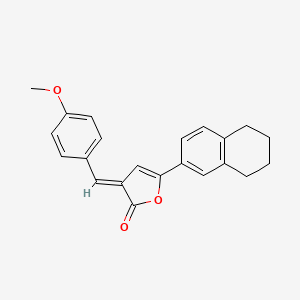
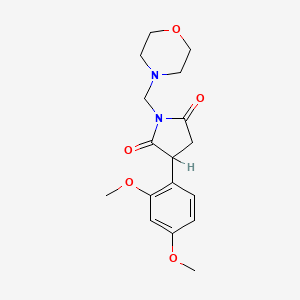
![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)

![2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate](/img/structure/B14470768.png)
